
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
The compound “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” would consist of a pyrazole ring attached to a cyclobutyl group at the 3-position and an ethanol group at the 2-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, reduction, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” would depend on its specific structure. Generally, pyrazoles are stable, aromatic compounds. They are often solids at room temperature .Scientific Research Applications
Structural Characterization and Analysis
Research has shown interest in the structural characterization of pyrazole derivatives, employing techniques like X-ray diffraction studies and Hirshfeld surface analysis. These techniques aid in understanding the molecular arrangement and intermolecular interactions of pyrazole compounds, which are crucial for developing materials with specific properties (Delgado et al., 2020).
Potential as COX-2 Inhibitors
Pyrazole derivatives have been synthesized as potential COX-2 inhibitors, indicating their application in the development of anti-inflammatory agents. This is significant as COX-2 selective inhibitors can potentially reduce inflammation with fewer side effects compared to non-selective NSAIDs (Patel et al., 2004).
Anticancer Agent Development
A series of pyrazolyl derivatives have been evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited promising activity, which underscores the potential of pyrazole derivatives in developing anticancer therapies (Alam et al., 2018).
Antimicrobial Activity
Synthesis and evaluation of pyrazole-containing compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents. This research direction is critical due to the rising challenge of antibiotic resistance (Desai et al., 2017).
Applications in Nanotechnology
Pyrazole derivatives have been utilized as ligands in the synthesis of palladium complexes, which have further applications in catalysis and the development of nanomaterials. Such research offers insights into designing new materials for electronic, catalytic, and optical applications (Matos et al., 2009).
Future Directions
properties
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-5-4-8-6-10-11-9(8)7-2-1-3-7/h6-7,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNBWWUOWOUIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



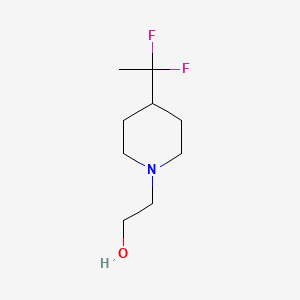
![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
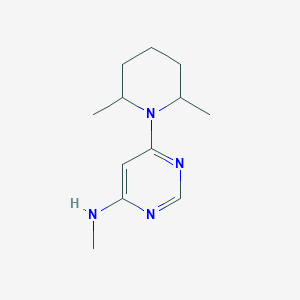
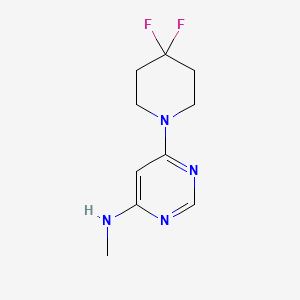
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)
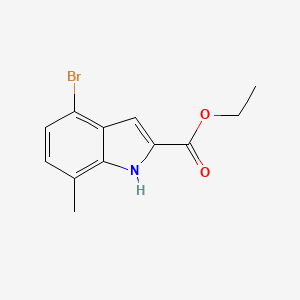
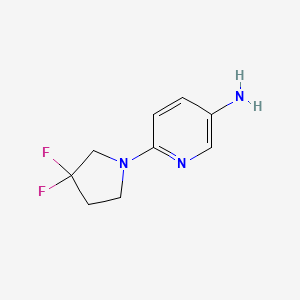
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
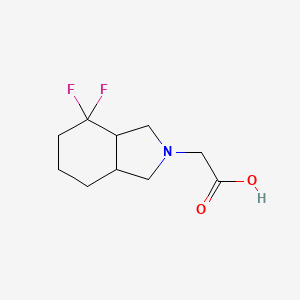
![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)